molecular formula C11H20N4O2 B7817561 Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate

Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate

Cat. No.: B7817561
M. Wt: 240.30 g/mol
InChI Key: WDLGRFQICUTBLI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate is a complex organic compound belonging to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound features an ethyl ester group, an amino group, and a dimethylamino propyl chain attached to the imidazole ring, making it a versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with imidazole or its derivatives as the starting material.

  • Functional Group Modifications: The imidazole ring undergoes functional group modifications to introduce the amino group and the dimethylamino propyl chain.

  • Esterification: The carboxylate group is then esterified with ethanol to form the ethyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified.

  • Continuous Flow Process: Some industrial processes may use a continuous flow method to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted imidazole derivatives.

Properties

IUPAC Name

ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-4-17-11(16)9-10(12)15(8-13-9)7-5-6-14(2)3/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLGRFQICUTBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound has been investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, influencing biological processes. The amino group and the dimethylamino propyl chain enhance the compound's ability to interact with biological molecules, leading to its diverse applications.

Comparison with Similar Compounds

  • Ethyl 3-(dimethylamino)propylcarbamate: Similar structure but lacks the imidazole ring.

  • Ethyl 5-amino-1-methylimidazole-4-carboxylate: Similar but with a methyl group instead of the dimethylamino propyl chain.

Uniqueness: Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications.

This compound's versatility and potential make it a valuable asset in scientific research and industrial applications. Its ability to undergo various chemical reactions and its biological activity highlight its importance in the field of chemistry and beyond.

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